molecular formula C21H15F2N3O2S B2420101 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 941926-53-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2420101
CAS No.: 941926-53-0
M. Wt: 411.43
InChI Key: YGWQLWUKFWKVNG-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves multiple steps, typically starting with the preparation of the thiazole ring. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it interferes with cell proliferation and induces apoptosis by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c22-14-10-17(23)20-18(11-14)29-21(25-20)26(12-15-6-4-5-9-24-15)19(27)13-28-16-7-2-1-3-8-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWQLWUKFWKVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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